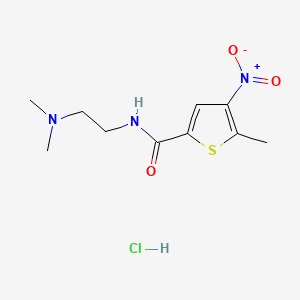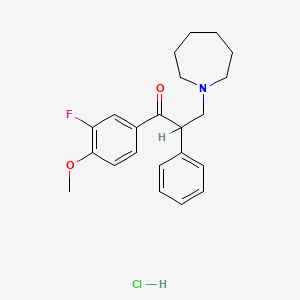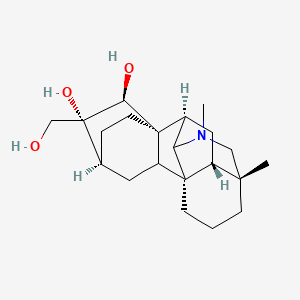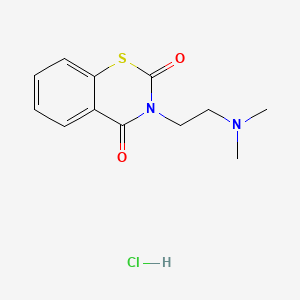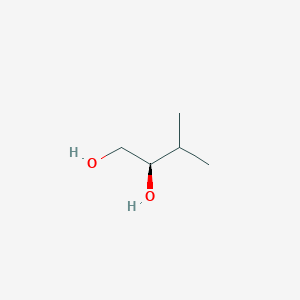
3-Methyl-1,2-butanediol, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,2-butanediol, (2R)-: is a chiral diol with the molecular formula C5H12O2. This compound is one of the stereoisomers of 3-methyl-1,2-butanediol and is characterized by its specific spatial arrangement, which can significantly influence its chemical properties and applications. It is used in various industrial and scientific applications due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-methyl-1,2-butanediol involves the Prins condensation-hydrolysis reaction . This reaction typically uses isobutene and formaldehyde as starting materials. The reaction is catalyzed by a Lewis acid catalyst, such as cerium oxide (CeO2), which exhibits significant catalytic activity. The reaction conditions often include a temperature of around 150°C and a reaction time of approximately 4 hours .
Industrial Production Methods
In industrial settings, the production of 3-methyl-1,2-butanediol can be scaled up using similar Prins condensation-hydrolysis reactions. The choice of catalyst and optimization of reaction conditions are crucial for achieving high yields and selectivity. The use of bio-refineries to source isobutene and formaldehyde can also make the process more sustainable .
化学反応の分析
Types of Reactions
3-Methyl-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute hydroxyl groups.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces simpler alcohols.
Substitution: Produces halogenated compounds or other substituted derivatives.
科学的研究の応用
3-Methyl-1,2-butanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of polymers, surfactants, and other industrial chemicals
作用機序
The mechanism of action of 3-methyl-1,2-butanediol involves its interaction with various molecular targets and pathways. For instance, in microbial systems, it can be produced through the action of butanediol dehydrogenase enzymes, which convert acetoin to 2,3-butanediol. This process involves key enzymes such as α-acetolactate synthase, α-acetolactate decarboxylase, and butanediol dehydrogenase .
類似化合物との比較
3-Methyl-1,2-butanediol can be compared with other butanediol isomers:
- 1,2-Butanediol
- 1,3-Butanediol
- 1,4-Butanediol
- 2,3-Butanediol
Each of these isomers has distinct chemical properties and applications. For example, 2,3-butanediol is known for its use in the production of biofuels and as a platform chemical in various industrial processes .
Conclusion
3-Methyl-1,2-butanediol, (2R)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions and makes it a valuable building block in synthetic chemistry. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in scientific and industrial fields.
特性
CAS番号 |
31612-62-1 |
|---|---|
分子式 |
C5H12O2 |
分子量 |
104.15 g/mol |
IUPAC名 |
(2R)-3-methylbutane-1,2-diol |
InChI |
InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3/t5-/m0/s1 |
InChIキー |
HJJZIMFAIMUSBW-YFKPBYRVSA-N |
異性体SMILES |
CC(C)[C@H](CO)O |
正規SMILES |
CC(C)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
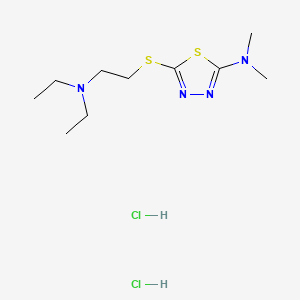
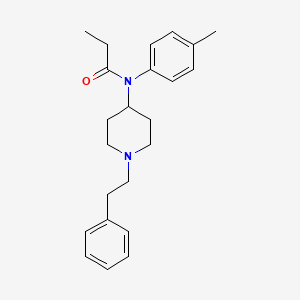



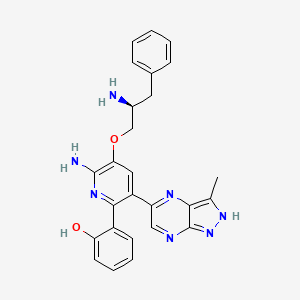
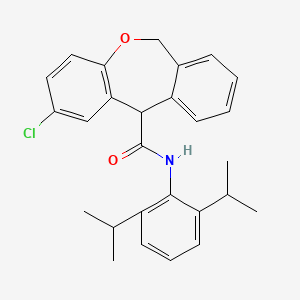
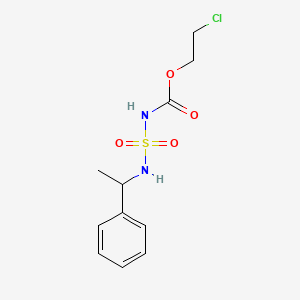
![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
